molecular formula C16H16N4S2 B2544616 allyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide CAS No. 338760-18-2

allyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B2544616
CAS No.: 338760-18-2
M. Wt: 328.45
InChI Key: PRMSONUFOPCKSA-UHFFFAOYSA-N
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Description

Allyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methyl-2-phenylthiazole moiety and an allyl sulfide group. This structure combines sulfur-containing functionalities (thiazole and sulfide) with a triazole ring, which are common pharmacophores in medicinal and agrochemical agents. The compound’s synthesis likely follows routes similar to those reported for structurally related triazole-thiols and sulfides, involving nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

4-methyl-5-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S2/c1-4-10-21-16-19-18-14(20(16)3)13-11(2)17-15(22-13)12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMSONUFOPCKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(N3C)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structure is distinguished by its allyl sulfide substituent, which contrasts with other triazole derivatives bearing methylthio, acetoxy thioether, or arylthio groups. Key structural analogs include:

Compound Name Substituents Key Structural Features Reference
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles Methylthio groups Planar triazole core with electron-rich trimethoxyphenyl substituents
2-((4-Methyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate derivatives Acetate thioether Bicyclic terpene moiety introduces steric bulk
4-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol Thiol (-SH) group Lacks sulfide functionality; potential for disulfide bond formation
Isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazoles Fluorophenyl groups Non-planar conformation due to perpendicular fluorophenyl orientation

Key Observations :

  • The allyl sulfide group in the target compound may enhance reactivity (e.g., via radical or electrophilic pathways) compared to methylthio or thiol analogs .

Comparison of Yields and Conditions :

Compound Type Catalyst Reaction Time Yield Key Halide Used Reference
Methylthio triazoles InCl₃ 5 hours ~70% Methyl/benzyl halides
Acetate thioether triazoles Not stated Not stated 65.9% Bicyclic terpene bromide

The target compound’s synthesis would likely require allyl bromide as the alkylating agent, with yield optimization dependent on steric effects from the allyl group.

Physical and Chemical Properties
  • Allyl sulfide derivatives may show improved lipophilicity.
  • Spectroscopy :
    • ¹H NMR : Aromatic protons in analogous compounds resonate at δ 7.2–7.4 ppm, while allyl protons (CH₂=CH-CH₂) would appear at δ 3.0–5.5 ppm .
    • Crystallinity : Isostructural analogs () crystallize in triclinic systems (space group P‾1), with conformational flexibility influenced by substituents .
Functional Implications
  • Reactivity : The allyl sulfide group may participate in thiol-ene “click” reactions or oxidation to sulfoxides/sulfones, unlike methylthio or thiol analogs .
  • Biological Activity : While activity data for the target compound is absent, methylthio triazoles () and fluorophenyl derivatives () are reported as enzyme inhibitors or antimicrobial agents .

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